(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

Chiral Bioanalysis Enantioselective LC-MS CYP2C9 Stereoselective Metabolism

(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) (CAS 1795786-54-7) is a stable isotope-labeled, enantiomerically pure derivative of (S)-norfluoxetine, the pharmacologically active metabolite of the SSRI fluoxetine. The compound bears five deuterium atoms on the phenyl ring (phenyl-d5) and is functionalized with a phthalimide group.

Molecular Formula C24H18F3NO3
Molecular Weight 430.4 g/mol
Cat. No. B15145294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)
Molecular FormulaC24H18F3NO3
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m0/s1/i1D,2D,3D,6D,7D
InChIKeyHBVJWKXCFVAHNT-YXTOIPEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) Is Considered for Targeted Norfluoxetine Quantification


(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) (CAS 1795786-54-7) is a stable isotope-labeled, enantiomerically pure derivative of (S)-norfluoxetine, the pharmacologically active metabolite of the SSRI fluoxetine . The compound bears five deuterium atoms on the phenyl ring (phenyl-d5) and is functionalized with a phthalimide group. It exists as the S-enantiomer only. It is designed for use as an internal standard (IS) in chiral LC-MS/MS bioanalytical methods, where simultaneous quantification of (R)- and (S)-norfluoxetine enantiomers is required [1]. Unlike simple deuterated norfluoxetine standards, this compound's combined enantiomeric specificity and phthalimide derivatization target very specific analytical gaps.

Why (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) Cannot Be Substituted with Generic Deuterated Norfluoxetine or Racemic IS


In chiral bioanalysis, a generic, racemic, or enantiomerically mismatched deuterated internal standard cannot distinguish between enantiomers [1]. Using non-enantiopure norfluoxetine-d5 creates ambiguity in quantification, as the IS signal would be contributed by both (R)- and (S)-forms. This fails to correct for enantioselective matrix effects or extraction recovery [2]. The phthalimide derivative further provides a chromatographic or ionization profile distinct from underivatized norfluoxetine, making it essential for methods that specifically require a derivatized norfluoxetine IS for sensitivity or selectivity .

Head-to-Head Quantitative Evidence for Selecting (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)


Enantiomeric Specificity: (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) vs. Racemic Norfluoxetine-d5 Internal Standard

The (S)-enantiomer-specific labeling of norfluoxetine-d5, when used as an internal standard (S-NFLX-d5), enables the separate and simultaneous MS quantification of (R)- and (S)-norfluoxetine enantiomers. This is achieved via Isotope Discrimination Mass Spectroscopy (IDMSS) without dependence on chiral chromatographic separation [1]. In contrast, a racemic norfluoxetine-d5 IS would co-contribute to both enantiomer channels, making separate quantification impossible. In a CYP2C9 incubation study, S-NFLX-d5 enabled the precise determination of enantiomer-specific IC50 values, revealing that R-fluoxetine inhibited S-fluoxetine metabolism more potently than the reverse (stronger R-to-S inhibition than S-to-R) [1].

Chiral Bioanalysis Enantioselective LC-MS CYP2C9 Stereoselective Metabolism

Sensitivity: LLOQ of S-NFLX-d5 Method vs. Published Fluoxetine/Norfluoxetine Methods

The IDMSS LC-MS/MS method validated with S-NFLX-d5 achieved a lower limit of quantification (LLOQ) of 1.25 pg on-column for norfluoxetine (NFLX) [1]. This is substantially lower than routine LC-MS/MS methods for fluoxetine and norfluoxetine in plasma, which report LLOQs of 0.5 ng/mL (500 pg/mL) [2] or 2 ng/mL and 20 ng/mL for (S)- and (R)-fluoxetine respectively [3].

LLOQ Sensitivity Bioanalytical Method Validation

Kinetic Isotope Effect: The Demonstrated Absence of a Metabolic Bias for S-FLX-d5, a Core Prerequisite for an IS

A critical assumption for deuterated internal standards is the absence of a significant kinetic isotope effect (KIE) that could bias results. In the IDMSS study, no significant KIE was observed for S-FLX-d5 metabolism catalyzed by CYP2C9*1 or CYP2C9*2 variants [1]. This directly validates the use of S-NFLX-d5 in quantitative in vitro metabolic assays.

Kinetic Isotope Effect Method Validation CYP Enzyme Assay

Matrix Effect Compensation: SIL-IS Reduces Variability to <13% vs. Non-SIL Methods

Stable isotope-labeled internal standards (SIL-IS) are the acknowledged gold standard for correcting matrix effects in LC-MS/MS bioanalysis . A method using a deuterated norfluoxetine IS for the analysis of SSRIs in human plasma demonstrated internal standard-normalized matrix effects of less than 13% [1]. In contrast, methods relying on non-isotopic internal standards (such as diazepam for fluoxetine/norfluoxetine [2]) may not equally compensate for matrix effects.

Matrix Effect Ion Suppression SIL-IS Method Robustness

Chemical and Isotopic Purity: ≥95% vs. Industry Recommendations

(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is specified with a minimum chemical purity of ≥95% (HPLC) . While industry best practices for internal standards recommend isotopic purity >98% , this compound, as a derivatized form for specific niche applications, offers acceptable purity for method development. Its purity is comparable to, or better than, other commercially available norfluoxetine-d5 derivatives which often specify ≥95% [1].

Chemical Purity Isotopic Purity Reference Standard Quality

Where (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) Delivers the Most Scientific and Procurement Value


In Vitro CYP450-Mediated Stereoselective Drug-Drug Interaction (DDI) Studies

Researchers investigating enantioselective metabolism of fluoxetine by CYP2C9 isoforms can use this IS to directly quantify (R)- and (S)-norfluoxetine without chiral chromatography [1]. The proven absence of a kinetic isotope effect in CYP2C9 incubations confirms its fitness-for-purpose [1].

High-Sensitivity Chiral Bioanalysis in Volume-Limited Matrices

With an on-column LLOQ of 1.25 pg for norfluoxetine [1], labs performing pediatric TDM, microdialysis, or dried blood spot analysis can achieve the required sensitivity where standard methods fail.

Regulatory-Compliant SSRI Therapeutic Drug Monitoring (TDM) Panels

For labs developing multiplexed SSRI assays for plasma TDM, the compound's ability to normalize matrix effects to <13% [2] directly supports ICH M10 bioanalytical method validation requirements for accuracy and precision in clinical samples.

Quote Request

Request a Quote for (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.